N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine
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Overview
Description
N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine is a complex organic compound that features a piperidine ring, a benzoxazole moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one share structural similarities and are studied for their pharmacological activities.
Benzoxazole Derivatives: These compounds, such as 2-aminobenzoxazole, are known for their antimicrobial and anticancer properties.
Uniqueness
N-(1-(3-ethoxy-4-isopropoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound for research and development.
Properties
Molecular Formula |
C24H31N3O3 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[1-[(3-ethoxy-4-propan-2-yloxyphenyl)methyl]piperidin-4-yl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C24H31N3O3/c1-4-28-23-15-18(9-10-22(23)29-17(2)3)16-27-13-11-19(12-14-27)25-24-26-20-7-5-6-8-21(20)30-24/h5-10,15,17,19H,4,11-14,16H2,1-3H3,(H,25,26) |
InChI Key |
VBBXGUJQESTVHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=CC=CC=C4O3)OC(C)C |
Origin of Product |
United States |
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